

Application Note: Solid-Phase Extraction of Oxydemeton-methyl from Water Samples

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Compound of Interest		
Compound Name:	Oxydemeton-methyl	
Cat. No.:	B133069	Get Quote

Introduction

Oxydemeton-methyl is an organothiophosphate insecticide and acaricide used to control a variety of sucking insects on agricultural crops. Due to its potential for environmental contamination and human health risks, monitoring its presence in water sources is crucial. This application note details a robust solid-phase extraction (SPE) method for the selective extraction and pre-concentration of Oxydemeton-methyl from water samples prior to analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of SPE provides a reliable and efficient cleanup and concentration step, enabling sensitive and accurate quantification of this pesticide at trace levels.

Principle of the Method

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. For the analysis of **Oxydemeton-methyl** in water, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is commonly employed. The water sample is passed through the conditioned SPE cartridge, and **Oxydemeton-methyl** is retained on the sorbent material. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Quantitative Data Summary



The following table summarizes the quantitative data for the solid-phase extraction of **Oxydemeton-methyl** and other organophosphorus pesticides from water samples, as reported in various studies.

Sorbent Type	Sample Volume (mL)	Elution Solvent	Analytic al Method	Recover y (%)	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Referen ce
C18	-	-	LC-MS	-	1 ng/g (in blood)	-	[1][2][3]
Oasis HLB	300	Methanol :Ethylace tate (70:30 v/v)	UHPLC- MS/MS	63 - 116	0.1 - 1.5 pg/mL	-	[4]
C18 Disks	-	-	GC/FPD	73 - 95	-	2.5 - 5.0 μg/L	[5]
Polymeri c	500	Dichloro methane/ Methanol	GC- MS/MS & LC- MS/MS	-	-	-	[6]
C18	-	Ethyl Acetate and Dichloro methane	GC-NPD	83 - 100	-	-	[7]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of **Oxydemeton-methyl** from water samples using either C18 or Oasis HLB SPE cartridges.

Materials and Reagents



- SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Acetonitrile (HPLC grade)
- Reagent Water (HPLC grade)
- Hydrochloric Acid (for pH adjustment)
- Sodium Hydroxide (for pH adjustment)
- Nitrogen gas for evaporation
- Vortex mixer
- SPE vacuum manifold

Sample Preparation

- Collect water samples in clean glass bottles.
- If necessary, adjust the pH of the water sample to neutral (pH 6-8) using diluted hydrochloric acid or sodium hydroxide.
- Filter the water sample through a 0.45 μm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.

Solid-Phase Extraction Protocol (C18 Cartridge)

- Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Load the pre-treated water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.



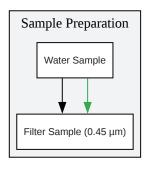
- Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
- Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
- Elution: Elute the retained **Oxydemeton-methyl** with 5-10 mL of a suitable solvent mixture such as ethyl acetate or a mixture of ethyl acetate and dichloromethane. Collect the eluate in a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
 nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent
 compatible with the analytical instrument (e.g., acetonitrile or methanol/water mixture).
 Vortex the sample to ensure the residue is fully dissolved. The sample is now ready for
 analysis.

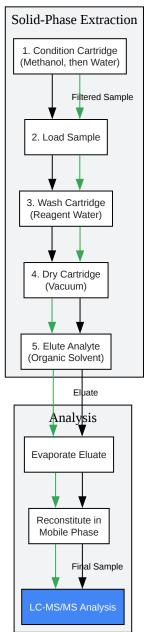
Solid-Phase Extraction Protocol (Oasis HLB Cartridge)

- Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Ensure the sorbent bed does not dry out.
- Sample Loading: Load the pre-treated water sample (up to 500 mL) onto the cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic impurities.
- Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.
- Elution: Elute **Oxydemeton-methyl** with 5-10 mL of a methanol and ethyl acetate mixture (e.g., 70:30 v/v). Collect the eluate.
- Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in an appropriate volume (e.g., 1 mL) of mobile phase or a suitable solvent for injection into the analytical system.

Visualizations







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Caption: Workflow of the Solid-Phase Extraction (SPE) method for Oxydemeton-methyl.



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